tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including carbamate, hydroxy, and enone moieties, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the carbamate group, the introduction of the dimethylamino phenyl group, and the construction of the indenyl moiety. Typical synthetic routes may include:
Formation of Carbamate Group: This can be achieved by reacting tert-butyl isocyanate with an appropriate amine.
Introduction of Dimethylamino Phenyl Group: This step may involve a nucleophilic substitution reaction using a dimethylamino phenyl halide.
Construction of Indenyl Moiety: This could be synthesized through a series of cyclization reactions starting from a suitable precursor.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The enone moiety can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the enone moiety would yield an alcohol.
Scientific Research Applications
This compound may have several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible applications in drug development due to its complex structure and potential biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity.
Affecting Cellular Pathways: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]carbamate
- 4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one
- 3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid
Uniqueness
This compound’s uniqueness lies in its combination of functional groups and complex structure, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
37270-94-3 |
---|---|
Molecular Formula |
C79H100N6O9 |
Molecular Weight |
1277.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C29H38N2O3.C27H34N2O4.C23H28N2O2/c1-7-25(32)15-10-22-11-16-26-23(20-22)12-17-27(26)31(28(33)34-29(2,3)4)19-18-21-8-13-24(14-9-21)30(5)6;1-27(2,3)33-26(32)29(17-16-19-6-11-22(12-7-19)28(4)5)24-14-10-21-18-20(8-13-23(21)24)9-15-25(30)31;1-25(2)20-8-3-17(4-9-20)13-14-24-23-12-7-19-15-18(6-11-22(19)23)5-10-21(27)16-26/h8-11,13-16,20,27H,7,12,17-19H2,1-6H3;6-9,11-13,15,18,24H,10,14,16-17H2,1-5H3,(H,30,31);3-6,8-11,15,23-24,26H,7,12-14,16H2,1-2H3 |
InChI Key |
OEJSIVBJQNVFPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC1=CC2=C(C=C1)C(CC2)N(CCC3=CC=C(C=C3)N(C)C)C(=O)OC(C)(C)C.CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N(C)C)C2CCC3=C2C=CC(=C3)C=CC(=O)O.CN(C)C1=CC=C(C=C1)CCNC2CCC3=C2C=CC(=C3)C=CC(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.